molecular formula C12H18N2O3S B5494637 N-[4-(propylsulfamoyl)phenyl]propanamide

N-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B5494637
M. Wt: 270.35 g/mol
InChI Key: BEQWJIIVJBMGDX-UHFFFAOYSA-N
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Description

N-[4-(Propylsulfamoyl)phenyl]propanamide is a sulfonamide-derived compound characterized by a propanamide backbone linked to a phenyl ring substituted with a propylsulfamoyl group. For instance, analogs such as N-{4-[(1H-benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}propanamide have shown inhibitory effects against MERS-CoV via interactions with viral proteases . The compound’s sulfonamide group enhances solubility and bioavailability, making it a versatile scaffold for drug development.

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-9-13-18(16,17)11-7-5-10(6-8-11)14-12(15)4-2/h5-8,13H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWJIIVJBMGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(propylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[4-(propylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Target/Activity Reference
N-[4-(Propylsulfamoyl)phenyl]propanamide C₁₂H₁₇N₂O₃S Propylsulfamoyl-phenyl Not explicitly reported N/A
N-{4-[(1H-Benzotriazol-1-ylacetyl)phenyl}propanamide C₁₉H₁₈N₄O₃S Benzotriazole-acetyl, thiophenmethyl MERS-CoV protease inhibition
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide C₁₈H₁₅F₃N₂O₃ Trifluoromethylphenyl, benzoxazinone Dopamine D2 receptor antagonism
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide C₁₄H₁₆N₄O₃S 4-Methylpyrimidinyl-sulfamoyl Antibacterial (FABI inhibitor)
N-{4-[(Acetylamino)sulfonyl]phenyl}propanamide C₁₇H₁₈N₂O₄S Acetylamino-sulfonylphenyl Antitubercular activity

Key Observations:

  • Sulfonamide Variants : The propylsulfamoyl group in the target compound contrasts with acetylated () or pyrimidinyl-linked sulfonamides (), which influence solubility and target affinity.
  • Aryl Modifications: Substitution with trifluoromethyl () or benzoxazinone () enhances receptor binding in dopamine antagonists, whereas benzotriazole derivatives () improve antiviral potency.

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogues

Compound Name Activity (IC₅₀/MIC) Target/Model Reference
N-{4-[(1H-Benzotriazol-1-ylacetyl)phenyl}propanamide Not quantified MERS-CoV 3CLpro inhibition
2-(6-Methoxynaphthalen-2-yl)-N-(4-sulfamoylphenyl)propanamide MIC = 1.95 µg/mL (B. subtilis) FabI enoyl-ACP reductase inhibition
N-[[4-(Pentylamino)phenyl]sulfonyl]propanamide Yield: 96%, mp 176–177°C Antitubercular (synthesis optimization)
N-[4-(Hydroxycarbamoyl)phenyl]-3-phenylpropanamide Antitumor (in vitro screening) Histone deacetylase (HDAC) inhibition

Key Observations:

  • Antiviral vs. Antibacterial : Pyrimidinyl-sulfamoyl derivatives () show lower MIC values against bacteria compared to benzotriazole-based antiviral compounds ().
  • Synthetic Efficiency : Butyryl and valeroyl derivatives () achieve high yields (>95%), whereas dopamine antagonists () have lower yields (24–47%), reflecting synthetic challenges with complex substituents.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Molecular Weight LogP Hydrogen Bond Donors/Acceptors Reference
This compound 284.34 g/mol ~2.1 (calc) 2 donors, 4 acceptors N/A
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide 344.37 g/mol 1.8 (exp) 2 donors, 6 acceptors
3-Chloro-N-[4-(dimethylamino)sulfonyl]propanamide 302.77 g/mol 2.5 (calc) 1 donor, 5 acceptors
Tasimelteon (N-[[2-(2,3-dihydrobenzofuranyl)cyclopropyl]methyl]propanamide) 245.32 g/mol 2.9 (exp) 1 donor, 3 acceptors

Key Observations:

  • Lipophilicity : Chloro-substituted propanamides () exhibit higher LogP values, favoring blood-brain barrier penetration, critical for CNS-targeted drugs like tasimelteon ().
  • Hydrogen Bonding : Sulfamoyl groups increase hydrogen bond acceptors, enhancing protein binding (e.g., HDAC inhibition in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(propylsulfamoyl)phenyl]propanamide, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common route includes coupling 4-(propylsulfamoyl)aniline with propanoyl chloride under anhydrous conditions. Key intermediates (e.g., sulfonamide precursors) require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like N-overacylated derivatives .

Q. How is structural characterization of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the propanamide backbone and sulfonamide connectivity (e.g., carbonyl at ~170 ppm in 13^13C NMR).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 297.1) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms using fluorometric assays. IC50_{50} values are calculated via dose-response curves (e.g., 10–100 µM range).
  • Cellular Models : Use LPS-induced inflammation in RAW 264.7 macrophages to assess anti-inflammatory activity (NF-κB pathway inhibition via ELISA) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. carboxamide groups) impact bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study using analogs:

CompoundStructural FeatureCOX-2 IC50_{50} (µM)
This compoundSulfonamide + propanamide12.3 ± 1.2
N-[4-(methylcarbamoyl)phenyl]propanamideCarboxamide substituent45.7 ± 3.5
Parent sulfonamide (no propanamide)Free sulfonamide group>100

The sulfonamide-propanamide hybrid shows enhanced activity due to hydrogen-bonding interactions with catalytic residues .

Q. What computational strategies predict target binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to simulate ligand-receptor interactions. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the sulfonamide group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can conflicting bioactivity data between analogs be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., uniform enzyme sources, pH conditions).
  • Counter-Screen : Test off-target effects (e.g., kinase panels) to rule out nonspecific binding. For example, low activity in a kinase screen (IC50_{50} >50 µM) confirms COX-2 specificity .

Q. What strategies improve compound stability in physiological buffers?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24 hours. Monitor via HPLC; >90% recovery indicates stability.
  • Prodrug Design : Modify the propanamide to a methyl ester (hydrolyzed in vivo) to enhance solubility without compromising activity .

Q. How are multi-target interactions (e.g., COX-2 and ion channels) evaluated?

  • Methodological Answer :

  • Patch-Clamp Electrophysiology : Test on TRPV1-expressing HEK293 cells to assess ion channel modulation.
  • Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., NF-κB vs. MAPK) .

Key Notes for Experimental Design

  • Avoid Pitfalls : Use deuterated solvents (e.g., DMSO-d6_6) for NMR to eliminate solvent peaks.
  • Data Reproducibility : Include triplicate measurements in enzyme assays and report SEM.
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; no in vivo data is referenced here .

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